molecular formula C36H58N7O17P3S B1246039 Farnesoyl-CoA

Farnesoyl-CoA

Cat. No. B1246039
M. Wt: 985.9 g/mol
InChI Key: JJFLTPJLELNRAZ-HKVUSDLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of farnesoic acid. It is an unsaturated fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and a medium-chain fatty acyl-CoA. It derives from a farnesoic acid and a coenzyme A.

Scientific Research Applications

Regulation of HMG-CoA Reductase

  • Farnesol, derived from Farnesoyl-CoA, plays a crucial role in the regulation of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is central in cholesterol and isoprenoid biosynthesis. Farnesol influences both the translation of HMG-CoA reductase mRNA and the degradation of the enzyme, thus impacting cholesterol synthesis (Meigs & Simoni, 1997); (Bradfute & Simoni, 1994).

Cancer Treatment and Chemoprevention

  • Farnesol, related to Farnesoyl-CoA, has been studied for its potential as a chemopreventative and anti-tumor agent. It induces cell cycle arrest and apoptosis in various carcinoma cell types and shows efficacy in inhibiting tumorigenesis in animal models (Joo & Jetten, 2010); (Mo & Elson, 2004).

Biofuel and Biopolymer Production

  • Farnesene, derived from Farnesoyl-CoA, is a valuable feedstock for diesel fuel, polymers, and cosmetics. Recent advances in metabolic engineering have enabled the biosynthesis of farnesene in host cells, offering a sustainable and environmentally friendly production method (Tang et al., 2021).

Investigation of Isoprenoid Pathways

  • Studies on Farnesoyl-CoA and its derivatives help in understanding the isoprenoid pathways in various organisms, including their regulation and potential for metabolic engineering. This research has implications for the production of isoprenoids, which are valuable in pharmaceuticals, agriculture, and other industries (Yuan & Ching, 2016); (Shiba et al., 2007).

properties

Product Name

Farnesoyl-CoA

Molecular Formula

C36H58N7O17P3S

Molecular Weight

985.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienethioate

InChI

InChI=1S/C36H58N7O17P3S/c1-22(2)9-7-10-23(3)11-8-12-24(4)17-27(45)64-16-15-38-26(44)13-14-39-34(48)31(47)36(5,6)19-57-63(54,55)60-62(52,53)56-18-25-30(59-61(49,50)51)29(46)35(58-25)43-21-42-28-32(37)40-20-41-33(28)43/h9,11,17,20-21,25,29-31,35,46-47H,7-8,10,12-16,18-19H2,1-6H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b23-11+,24-17+/t25-,29-,30-,31+,35-/m1/s1

InChI Key

JJFLTPJLELNRAZ-HKVUSDLYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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